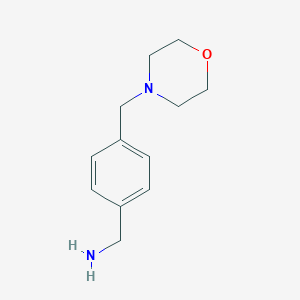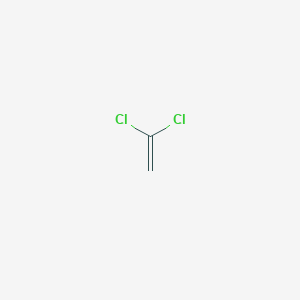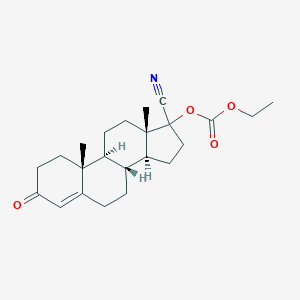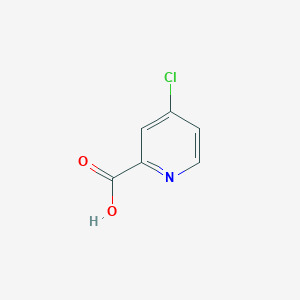
Ibtc ligand
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IBTC ligand, also known as isobutylthiazolecarboxamide, is a small molecule that has gained significant attention in scientific research due to its unique properties. It is a synthetic ligand that binds to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological and biochemical processes.
Applications De Recherche Scientifique
IBTC ligand has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Moreover, it has been found to modulate the immune system and regulate the metabolism of xenobiotics. IBTC ligand has also been used as a tool to study the AhR signaling pathway and its role in various physiological processes.
Mécanisme D'action
IBTC ligand binds to the AhR, a cytosolic protein that is activated by various ligands, including environmental pollutants, dietary compounds, and endogenous metabolites. Upon binding, AhR translocates to the nucleus and forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), which regulates the expression of genes involved in various physiological and biochemical processes.
Biochemical and Physiological Effects
IBTC ligand has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and metabolism. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to induce the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
IBTC ligand is a useful tool for studying the AhR signaling pathway and its role in various physiological and biochemical processes. It is a small molecule that can be easily synthesized and purified, and its binding affinity for AhR is high. However, its limitations include its potential toxicity and off-target effects, which should be carefully evaluated in experimental settings.
Orientations Futures
There are several future directions for the research on IBTC ligand. First, its potential therapeutic applications should be further explored, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Second, its mechanism of action and downstream signaling pathways should be elucidated to better understand its effects on various physiological processes. Third, its potential toxicity and off-target effects should be carefully evaluated to ensure its safety for clinical use. Finally, the development of novel ligands with improved binding affinity and selectivity for AhR should be pursued to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of IBTC ligand involves the reaction of isobutyryl chloride with thiosemicarbazide, followed by the cyclization of the resulting product with phosphorus pentoxide. The final product is obtained by the addition of ammonia to the reaction mixture. This method yields pure IBTC ligand with high efficiency and is widely used in research laboratories.
Propriétés
Numéro CAS |
130421-98-6 |
|---|---|
Nom du produit |
Ibtc ligand |
Formule moléculaire |
C19H27IO10S |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2-iodophenyl)methylsulfanyl]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27IO10S/c20-9-4-2-1-3-8(9)7-31-19-16(27)14(25)17(11(6-22)29-19)30-18-15(26)13(24)12(23)10(5-21)28-18/h1-4,10-19,21-27H,5-7H2/t10-,11-,12-,13+,14-,15-,16-,17-,18+,19+/m1/s1 |
Clé InChI |
JOXGWIRIPPTAJL-KQDSVYJTSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)I |
SMILES |
C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |
SMILES canonique |
C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |
Synonymes |
2-iodobenzyl-1-thiocellobioside IBTC ligand o-iodobenzyl-1-thio-beta-cellobioside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



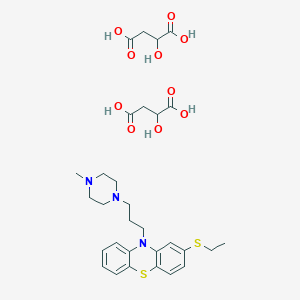
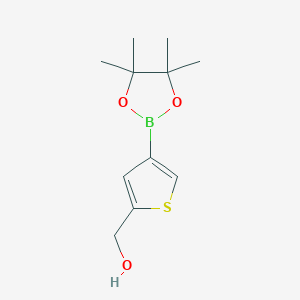

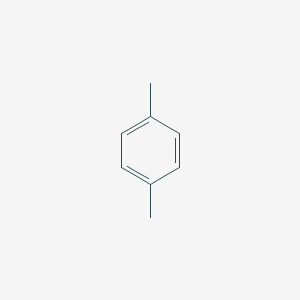
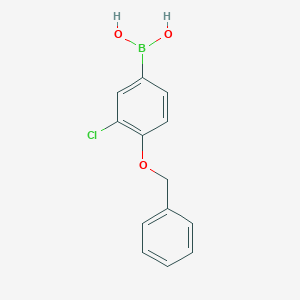

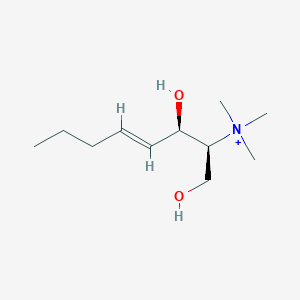
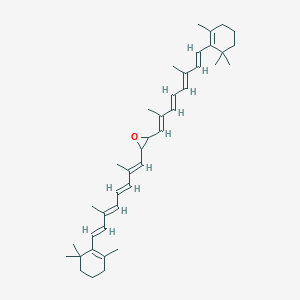
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
